5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Overview
Description
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate is a complex heterocyclic compound that belongs to the class of oxadiazoles and tetrazoles This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction forms a key intermediate, which is then further reacted with appropriate reagents to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized applications and relatively recent discovery. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, oxidizing agents such as acetic anhydride, and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a nitric oxide donor and its antimicrobial properties.
Materials Science: It is investigated for use in organic photovoltaic materials and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to act as a nitric oxide donor, releasing nitric oxide under specific conditions . This release can modulate various biological pathways, including vasodilation and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate include:
- [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-dione
- [1,2,5]Thiadiazolo[3,4-d]pyridazine
- [1,2,5]Oxadiazolo[3,4-c]pyridine
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
8-methoxy-5-oxido-4-oxa-1,3,10,11,12-pentaza-5-azoniatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O3/c1-14-4-2-3-5(8-15-12(3)13)11-6(4)7-9-10-11/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHZAMSCCLHLKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=[N+](ON=C2N3C1=NN=N3)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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